Home > Products > Building Blocks P4025 > 2,4-Dichlorobenzamide
2,4-Dichlorobenzamide - 2447-79-2

2,4-Dichlorobenzamide

Catalog Number: EVT-301178
CAS Number: 2447-79-2
Molecular Formula: C7H5Cl2NO
Molecular Weight: 190.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of 2,4-dichlorobenzoyl chloride with ammonia: This method involves reacting 2,4-dichlorobenzoyl chloride with ammonia, typically in a suitable solvent like dichloromethane or tetrahydrofuran. [] This reaction yields 2,4-dichlorobenzamide as the primary product.
  • Reaction of 2,4-dichlorobenzoic acid with thionyl chloride, followed by reaction with ammonia: In this two-step process, 2,4-dichlorobenzoic acid is first converted to 2,4-dichlorobenzoyl chloride by reaction with thionyl chloride. The resulting 2,4-dichlorobenzoyl chloride is then reacted with ammonia to obtain 2,4-dichlorobenzamide. []
  • Reaction of 2,4-dichlorobenzoyl isothiocyanate with a suitable amine: 2,4-Dichlorobenzoyl isothiocyanate, prepared by reacting 2,4-dichlorobenzoyl chloride with potassium thiocyanate, can react with various amines to yield different 2,4-dichlorobenzamide derivatives. []
Molecular Structure Analysis
  • N-alkylation: The amide nitrogen in 2,4-dichlorobenzamide can be alkylated using appropriate alkylating agents like alkyl halides in the presence of a base. []
  • Formation of thiourea derivatives: 2,4-Dichlorobenzoyl isothiocyanate, derived from 2,4-dichlorobenzamide, can react with various amines to yield diverse bis-acyl-thiourea derivatives. These derivatives have shown potential as DNA binders, urease inhibitors, and anticancer agents. []
Mechanism of Action
  • Noncompetitive Inhibition of Betaine/GABA Transporter 1 (BGT1): N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) acts as a noncompetitive inhibitor of BGT1. [] Research suggests that BPDBA binds to an allosteric site on BGT1, potentially within the transmembrane helix 10 (TM10), based on studies using chimeric constructs and site-directed mutagenesis. [] This binding interferes with the transporter's function without directly competing with the substrate binding site.
  • Surrogate Agonism of GPR27: Certain 2,4-dichlorobenzamide derivatives, like N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide (ChemBridge ID5128535) and 2,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (ChemBridge ID5217941), have been identified as selective surrogate agonists for the orphan G protein-coupled receptor GPR27. [] These compounds specifically bind to and activate GPR27, promoting the recruitment of β-arrestin 2. Notably, they do not appear to activate G protein signaling pathways associated with GPR27. []
Physical and Chemical Properties Analysis

2,4-Dichlorobenzamide appears as a white to off-white crystalline powder. [] The melting point of the compound is reported to be approximately 180-182 °C. []

Applications
    • Pain Management: Derivatives have been investigated for their potential analgesic properties and their ability to modulate pain pathways. []
    • Neurological Disorders: Research suggests potential applications in addressing substance P dependency and neurokinin dependency. [, ]
    • Inflammatory Diseases: Compounds incorporating the 2,4-dichlorobenzamide scaffold have been explored for their anti-inflammatory effects. []
    • Cancer Therapy: Bis-acyl-thiourea derivatives of 2,4-dichlorobenzamide have demonstrated cytotoxic activity against cancer cell lines, particularly glioblastoma. []
    • G Protein-Coupled Receptor (GPCR) Research: The discovery of 2,4-dichlorobenzamide derivatives as surrogate agonists for GPR27 provides valuable tools for studying this previously orphan receptor. [] This opens avenues for understanding GPR27's role in physiological and pathological processes, including insulin secretion. []
    • Transporter Studies: N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) serves as a valuable pharmacological tool for investigating the betaine/GABA transporter 1 (BGT1). [] Researchers can utilize BPDBA to study BGT1's role in neuronal signaling, osmoregulation, and potential therapeutic applications for neurological disorders.
  • Antimicrobial Agents: Some 2,4-dichlorobenzamide derivatives have shown antimicrobial activity against various bacteria and fungi. [] This finding suggests potential applications in developing novel antimicrobial agents to combat infectious diseases. Further research is necessary to explore the structure-activity relationships and optimize the antimicrobial efficacy of these derivatives.

  • Urease Inhibition: Studies have revealed that certain 2,4-dichlorobenzamide derivatives exhibit potent inhibitory activity against urease. [] Urease inhibitors have potential applications in treating conditions associated with elevated urease activity, such as peptic ulcers and gastritis.

N-(1-Benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA)

  • Compound Description: BPDBA serves as a non-competitive inhibitor of the betaine/GABA transporter 1 (BGT1). Research suggests its binding site resides within the transmembrane domain 10 (TM10) of BGT1, potentially at an allosteric site analogous to that observed in the serotonin transporter structure. []
  • Relevance: This compound shares the 2,4-dichlorobenzamide core with the target compound, 2,4-Dichlorobenzamide. The difference lies in the substitution at the amide nitrogen. BPDBA possesses a 1-benzyl-4-piperidinyl group, potentially contributing to its BGT1 inhibitory activity. []

N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide (ChemBridge ID5128535)

  • Compound Description: Identified through a high-throughput screening, this compound acts as a selective surrogate agonist for the orphan G protein-coupled receptor GPR27. It demonstrates a preference for GPR27 over closely related receptors like GPR85 and GPR173. While it triggers β-arrestin 2 recruitment upon binding to GPR27, it does not appear to activate G protein signaling pathways. []
  • Relevance: This compound shares the 2,4-dichlorobenzamide core structure with the target compound. The key difference lies in the presence of a 4-(anilinocarbonyl)phenyl substituent on the amide nitrogen. This specific substitution seems to be crucial for its interaction with and activation of GPR27. []

2,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (ChemBridge ID5217941)

  • Compound Description: Similar to ChemBridge ID5128535, this compound also acts as a selective surrogate agonist for the orphan G protein-coupled receptor GPR27, favoring it over GPR85 and GPR173. It promotes β-arrestin 2 recruitment upon GPR27 binding but lacks G protein activation capacity. []
  • Relevance: This compound shares the 2,4-dichlorobenzamide scaffold with the target compound. It differs by a 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl substituent on the amide. This structure appears essential for its selective interaction with GPR27 and subsequent β-arrestin 2 recruitment. []

N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide

  • Compound Description: This acyl thiourea derivative exhibits potential biological activities, including RNA binding, DNA groove binding, urease inhibition, and moderate radical scavenging activity. It interacts with DNA, potentially through groove binding, supported by experimental and computational studies. []
  • Relevance: This compound shares the 2,4-dichlorobenzamide moiety with the target compound. The distinction lies in the acyl thiourea substitution on the amide nitrogen. This structure likely contributes to its observed biological activities, particularly its interaction with DNA and urease inhibition. []

N,N’-(((4-nitro-1,2-phenylene)bis(azanediyl)) bis(carbonothioyl))bis(2,4-dichlorobenzamide) (UP-1)

  • Compound Description: This bis-acyl-thiourea derivative displays DNA binding affinity, anti-urease activity, and cytotoxicity against both glioblastoma and healthy human embryonic kidney cells. []
  • Relevance: This compound incorporates two units of 2,4-dichlorobenzamide, linked by a 4-nitro-1,2-phenylene bridge through thiourea linkages. The presence of two 2,4-dichlorobenzamide units and the linker structure might contribute to its DNA binding, anti-urease activity, and cytotoxic effects. []

N,N’-(((4-nitro-1,2-phenylene) bis(azanediyl))bis(carbonothioyl))diheptanamide (UP-2)

  • Compound Description: This bis-acyl-thiourea derivative demonstrates DNA binding ability and selective cytotoxicity, affecting cancerous glioblastoma cells at specific concentrations without harming healthy human embryonic kidney cells. []
  • Relevance: While not directly containing the 2,4-dichlorobenzamide moiety, it is structurally analogous to UP-1, with diheptanamide groups replacing the 2,4-dichlorobenzamide units. This comparison helps understand the role of the 2,4-dichlorobenzamide group in UP-1's biological activities, particularly its cytotoxic effects. []

N,N’-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide (UP-3)

  • Compound Description: This bis-acyl-thiourea derivative exhibits DNA binding capacity and displays cytotoxicity against both cancerous glioblastoma and healthy human embryonic kidney cells. []
  • Relevance: Similar to UP-2, it is structurally related to UP-1 but with dibutannamide groups in place of the 2,4-dichlorobenzamide moieties. Comparing these structures provides insights into the contribution of the 2,4-dichlorobenzamide group to UP-1's observed biological activities. []

Properties

CAS Number

2447-79-2

Product Name

2,4-Dichlorobenzamide

IUPAC Name

2,4-dichlorobenzamide

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

InChI

InChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)

InChI Key

XXFUNTSOBHSMBU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.